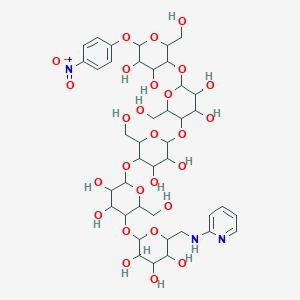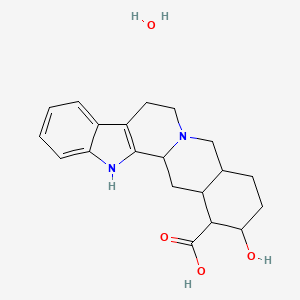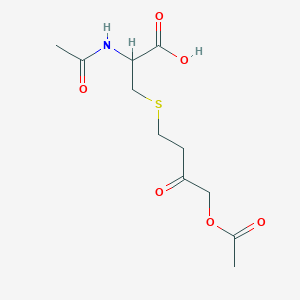
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetoxy group, an N-acetyl-L-cysteinyl moiety, and a butanone backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves several steps, typically starting with the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid (AcOH) as a catalyst . The reaction is carried out in 1,4-dioxane, resulting in the formation of the desired product. This method is efficient and yields a high purity compound suitable for further applications.
Análisis De Reacciones Químicas
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The N-acetyl-L-cysteinyl moiety can form disulfide bonds with cysteine residues in proteins, modulating their function and activity.
Comparación Con Compuestos Similares
1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone can be compared with other similar compounds, such as:
Fibrostatin F: A microbial metabolite with a similar N-acetyl-L-cysteinyl-containing structure.
N-acetyl-L-cysteine: A well-known antioxidant and precursor to glutathione.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
The uniqueness of this compound lies in its combined acetoxy and N-acetyl-L-cysteinyl functionalities, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17NO6S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17) |
Clave InChI |
AGVNXPWJROBNQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


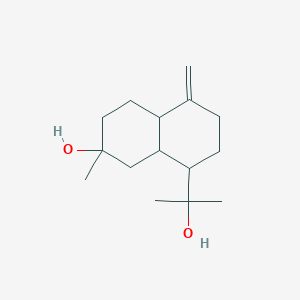
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
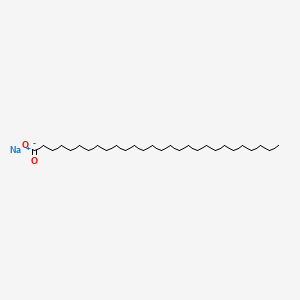
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
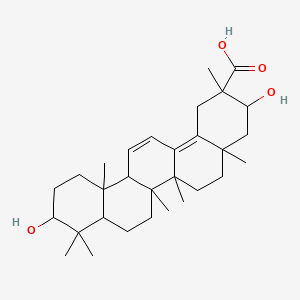
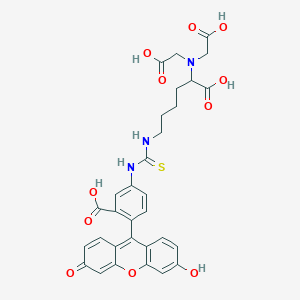
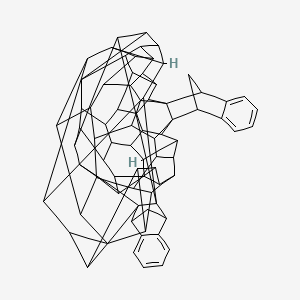
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
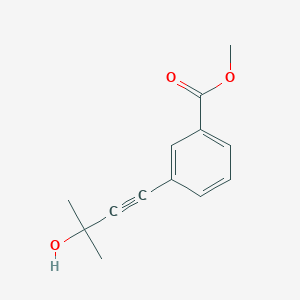
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)

